Diethyl ((4-bromophenyl)difluoromethyl)phosphonate
Overview
Description
Diethyl ((4-bromophenyl)difluoromethyl)phosphonate is an organophosphorus compound with the molecular formula C11H14BrF2O3P. It is characterized by the presence of a bromophenyl group, two fluorine atoms, and a phosphonate ester group.
Mechanism of Action
Target of Action
It has been used as a reactant for the preparation of phosphopeptide mimetic prodrugs targeted to src homology 2 (sh2) domain of signal transducer and activator of transcription 3 (stat3) .
Mode of Action
As a phosphonate compound, it may interact with its targets by mimicking the natural substrate of the target enzyme, thereby inhibiting its function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl ((4-bromophenyl)difluoromethyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable bromodifluoromethylating agent. One common method includes the use of bromodifluoromethyl phenyl sulfone as the bromodifluoromethylating agent under basic conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphonate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of appropriate solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Diethyl ((4-bromophenyl)difluoromethyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phosphonates.
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phenyl derivatives.
Scientific Research Applications
Diethyl ((4-bromophenyl)difluoromethyl)phosphonate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Diethyl (bromodifluoromethyl)phosphonate: Similar structure but lacks the phenyl group.
Diethyl (difluoromethyl)phosphonate: Similar structure but lacks the bromine atom.
Diethyl (phenyl)phosphonate: Similar structure but lacks the difluoromethyl group.
Uniqueness: The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
1-bromo-4-[diethoxyphosphoryl(difluoro)methyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrF2O3P/c1-3-16-18(15,17-4-2)11(13,14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVUHFDFIXBJCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)Br)(F)F)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrF2O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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